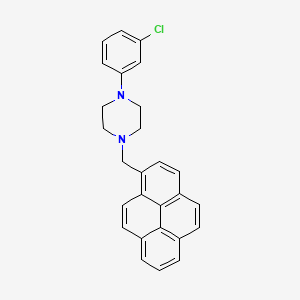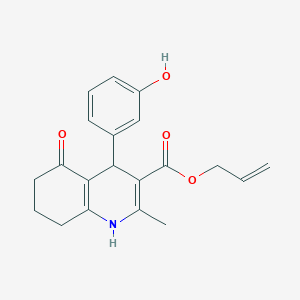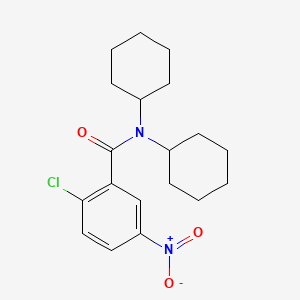
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a derivative of piperazine and is known for its ability to bind to various receptors in the central nervous system. CPP has been extensively studied for its potential use in treating a variety of neurological and psychiatric disorders.
作用機序
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine acts as a competitive antagonist at the NMDA receptor, blocking the binding of the neurotransmitter glutamate. This results in a decrease in the activity of the receptor, which can have a variety of effects on neuronal function. 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine has also been shown to modulate the activity of other receptors in the central nervous system, including the dopamine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine depend on the specific receptor it is acting on. In general, 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine has been shown to have a variety of effects on neuronal function, including changes in synaptic plasticity and neurotransmitter release. It has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the function of specific receptors in the central nervous system. However, one limitation of using 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine is that it can have off-target effects on other receptors, which can complicate data interpretation.
将来の方向性
There are many potential future directions for research on 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine. One area of interest is the development of more selective compounds that target specific receptors in the central nervous system. Another area of interest is the use of 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine and related compounds in the treatment of neurological and psychiatric disorders. Finally, there is ongoing research into the biochemical and physiological effects of 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine, which may lead to a better understanding of its mechanisms of action.
合成法
The synthesis of 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 1-pyrenylmethyl chloride. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using various techniques such as column chromatography.
科学的研究の応用
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine has been used extensively in scientific research to study the function of various receptors in the central nervous system. It has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine has also been used to study the function of the dopamine receptor, which is involved in reward and motivation.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2/c28-23-5-2-6-24(17-23)30-15-13-29(14-16-30)18-22-10-9-21-8-7-19-3-1-4-20-11-12-25(22)27(21)26(19)20/h1-12,17H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAAJIQPCFPDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC(=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(pyren-1-ylmethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5214127.png)

![3-methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5214141.png)

![3-[(2,4-dinitrophenyl)(methyl)amino]propanenitrile](/img/structure/B5214150.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5214157.png)

![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5214167.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5214176.png)

![8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline](/img/structure/B5214182.png)
![11-(4-hydroxy-3-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5214185.png)
![methyl 4-(4-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5214189.png)
![5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214208.png)